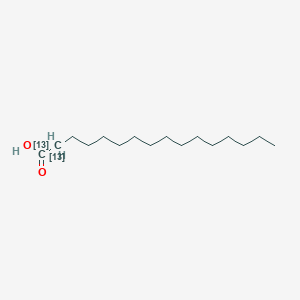

十六酸-1,2-13C2

描述

Hexadecanoic acid-1,2-13C2 is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 258.41 g/mol. The purity is usually 95%.

The exact mass of the compound Hexadecanoic acid-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexadecanoic acid-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecanoic acid-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脂质的生物合成和代谢

- 缩醛磷脂的生物合成:研究表明,十六烷醇(十六酸的衍生物)是脑乙醇胺磷脂中烷基醚和烯-1-基醚生物合成的前体,表明在形成膜脂质中起关键作用 (Schmid 和 Takahashi,1970)。

环境生物降解

- 土壤中碳氢化合物的降解:对不同类型土壤中正十六烷和正十六酸的微生物降解的研究表明,土壤微生物群落能够快速适应并降解这些碳氢化合物,突出了对污染物分解的环境影响 (Zyakun 等人,2011)。

化学合成和分析

- 分析方法:已经探索了将脂肪酸甲酯还原为脂肪醇以提高色谱分离的质量用于同位素分析,从而促进在不添加外来碳的情况下研究生物系统中的碳通量 (Corso 等人,1998)。

- 标记化合物的合成:从 [14C] NaCN 合成碳-13 标记的十四烷酸证明了十六酸及其衍生物在为代谢途径研究中创造特定标记化合物方面的效用 (Sparrow 等人,1983)。

作用机制

Target of Action

Palmitic acid-1,2-13C2, also known as Hexadecanoic acid-1,2-13C2, is a long-chain saturated fatty acid . It primarily targets cell membranes, where it plays a crucial role in maintaining their structure and function . It also targets various intracellular and extracellular proteins, modulating their signaling pathways .

Mode of Action

Palmitic acid-1,2-13C2 interacts with its targets to induce several cellular changes. It induces apoptosis in tumor cells, inhibits tumor cell proliferation, suppresses metastasis and invasion, enhances sensitivity to chemotherapy, and improves immune function . The main anticancer mechanism involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also interferes with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Biochemical Pathways

Palmitic acid-1,2-13C2 affects several biochemical pathways. It modulates tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . It also plays a vital role in post-translational modifications, specifically protein palmitoylation, which influences protein localization, stability, and interactions .

Result of Action

The action of Palmitic acid-1,2-13C2 results in various molecular and cellular effects. It induces programmed cell autophagy death, inhibits cell migration, invasion, and angiogenesis, and synergistically enhances the efficacy of chemotherapy drugs while reducing adverse reactions . It also upregulates the Bax/Bcl-2 ratio and the expression of Cysteine aspartate-directed proteases-3 (caspase-3), inducing apoptosis of cells .

Action Environment

The action, efficacy, and stability of Palmitic acid-1,2-13C2 can be influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect its metabolic processes . Additionally, the cellular environment, including the presence of reactive oxygen species and the state of various signaling pathways, can impact its effectiveness .

生化分析

Biochemical Properties

Palmitic acid-1,2-13C2 participates in various biochemical reactions. Palmitoylation is a reversible post-translational modification where palmitic acid is covalently attached to specific cysteine residues of proteins, influencing their localization, stability, and function .

Cellular Effects

Palmitic acid-1,2-13C2 can influence various cellular processes. It has been shown to modulate cholesterol absorption in cells . In addition, it can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that palmitic acid can induce cell apoptosis through the mitochondrial pathway and interfere with the cancer cell cycle .

Molecular Mechanism

The molecular mechanism of Palmitic acid-1,2-13C2 involves its interaction with various biomolecules. It can bind to proteins, altering their function and localization . For example, it can induce apoptosis in cancer cells through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation .

Metabolic Pathways

Palmitic acid-1,2-13C2 is involved in various metabolic pathways. It is a key player in fatty acid metabolism, where it can be synthesized endogenously via de novo lipogenesis . The enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) play crucial roles in this process .

属性

IUPAC Name |

(1,2-13C2)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-IIJSWMDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583860 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86683-25-2 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)